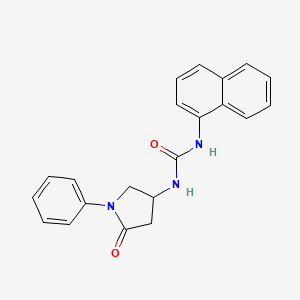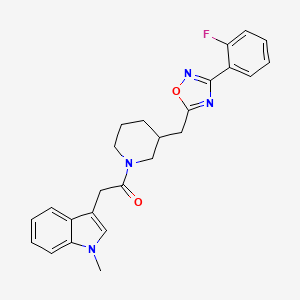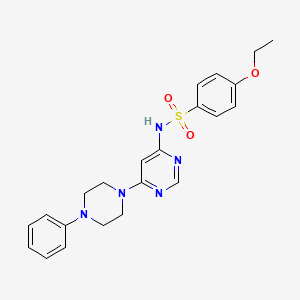![molecular formula C17H17FN4O3 B2459971 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one CAS No. 2309568-59-8](/img/structure/B2459971.png)
1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one, also known as FPA-124, is a small molecule drug that has been developed for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The drug has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
作用機序
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one is complex and involves multiple targets. The drug has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is critical for cognitive function. This compound also inhibits the activity of monoamine oxidase, an enzyme that breaks down dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation. In addition, this compound has been shown to modulate the activity of the NMDA receptor, a key receptor involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. The drug has been shown to reduce inflammation in the brain, which is thought to contribute to the development of neurological disorders. This compound also increases the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. In addition, this compound has been shown to increase cerebral blood flow, which may contribute to its beneficial effects on cognitive function.
実験室実験の利点と制限
One of the advantages of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one is its ability to cross the blood-brain barrier, which allows it to directly target the brain and exert its effects on neurological function. However, this also presents a limitation in terms of its delivery and dosing, as the drug must be administered either intravenously or intracerebroventricularly. In addition, the complex mechanism of action of this compound may make it challenging to determine the optimal dosing and administration schedule in clinical trials.
将来の方向性
There are several potential future directions for the development of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one. One area of interest is the use of this compound in combination with other drugs for the treatment of neurological disorders. For example, this compound may be combined with drugs that target other neurotransmitter systems, such as the glutamate or GABA systems, to enhance its effects on cognitive function. Another potential future direction is the use of this compound in the treatment of other neurological disorders, such as Huntington's disease or amyotrophic lateral sclerosis, which may benefit from its anti-inflammatory and neuroprotective effects. Finally, further research is needed to determine the optimal dosing and administration schedule for this compound in clinical trials, as well as its long-term safety and efficacy.
合成法
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one involves a multi-step process that starts with the reaction of 5-fluorouracil with ethyl acetoacetate to form 5-fluoropyrimidin-2-yl-acetoacetate. This intermediate is then reacted with 3-methoxybenzoyl chloride to form 5-fluoropyrimidin-2-yl-4-(3-methoxybenzoyl)-acetoacetate, which is subsequently converted to this compound by reaction with piperazine and sodium hydride.
科学的研究の応用
1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one has been extensively studied in preclinical models of neurological disorders, and has shown promising results in improving cognitive function, reducing inflammation, and protecting against neurodegeneration. The drug has been shown to modulate the activity of several key enzymes and receptors involved in these processes, including acetylcholinesterase, monoamine oxidase, and the NMDA receptor.
特性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-25-14-4-2-3-12(7-14)8-15(23)21-5-6-22(16(24)11-21)17-19-9-13(18)10-20-17/h2-4,7,9-10H,5-6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDODROVOASABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2459895.png)


![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide](/img/structure/B2459901.png)
![3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2459903.png)
![4-[(diisobutylamino)sulfonyl]-N-{5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2459904.png)
![2-{3-[(4-benzylpiperidin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2459905.png)
![3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2459906.png)
![methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate](/img/structure/B2459907.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2459910.png)
